[2-(Ethylthio)ethyl]methylamine

Cysteamine transport Cystinosis Lysosomal targeting

[2-(Ethylthio)ethyl]methylamine (CAS 847975-59-1; IUPAC: 2-(ethylthio)-N-methylethan-1-amine) is a bifunctional organosulfur secondary amine (C₅H₁₃NS, MW 119.23 g/mol) bearing an ethylthio (–SCH₂CH₃) donor and an N-methylamino (–NHCH₃) donor on a two-carbon ethane backbone. This architecture endows the compound with dual nucleophilic reactivity and S,N-bidentate metal-coordination capability, placing it at the intersection of thioether chemistry, amine-based catalysis, and medicinal chemistry building block utility.

Molecular Formula C5H13NS
Molecular Weight 119.23 g/mol
Cat. No. B7838521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Ethylthio)ethyl]methylamine
Molecular FormulaC5H13NS
Molecular Weight119.23 g/mol
Structural Identifiers
SMILESCCSCCNC
InChIInChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3
InChIKeyNVDUCCRVKSUGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Ethylthio)ethyl]methylamine: Core Identity, Physicochemical Signature, and Procurement-Relevant Classification


[2-(Ethylthio)ethyl]methylamine (CAS 847975-59-1; IUPAC: 2-(ethylthio)-N-methylethan-1-amine) is a bifunctional organosulfur secondary amine (C₅H₁₃NS, MW 119.23 g/mol) bearing an ethylthio (–SCH₂CH₃) donor and an N-methylamino (–NHCH₃) donor on a two-carbon ethane backbone . This architecture endows the compound with dual nucleophilic reactivity and S,N-bidentate metal-coordination capability, placing it at the intersection of thioether chemistry, amine-based catalysis, and medicinal chemistry building block utility [1]. The compound is commercially supplied predominantly as its oxalate salt (CAS 1242339-06-5) for enhanced stability and handling, with the free base existing as a colorless liquid possessing moderate water solubility and expected boiling point near 150 °C [2].

Why Generic Substitution of [2-(Ethylthio)ethyl]methylamine Risks Divergent Biological and Coordination Performance


Thioether-amines with superficially similar structures—differing only in the length of the S-alkyl chain or the degree of N-substitution—exhibit markedly divergent properties in competitive biological recognition, metal-ion chelation strength, and physicochemical handling. The cysteamine lysosomal transporter discriminates among aminothiol and aminosulfide analogs based on precise carbon-chain length (2 carbons) and substituent identity, with Ki values spanning nearly an order of magnitude (0.64 mM to 4.9 mM) [1]. In coordination chemistry, the presence of a sulfur donor in place of a nitrogen donor systematically weakens chelation stability relative to N-ethylethylenediamine across Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺—a selectivity that can be deliberately exploited or must be carefully avoided depending on the application [2]. Procurement of an incorrect thioether-amine analog therefore risks not merely a potency shift but a categorical failure of the intended biochemical recognition or metal-binding function.

Quantitative Differentiation Evidence for [2-(Ethylthio)ethyl]methylamine Versus Closest Analogs


Lysosomal Cysteamine Transporter Affinity: [2-(Ethylthio)ethyl]methylamine Scaffold Outperforms the Closest Aminothiol Competitor

The core scaffold of [2-(Ethylthio)ethyl]methylamine—namely 2-(ethylthio)ethylamine—was tested in a head-to-head panel of aminothiol and aminosulfide analogs for competitive inhibition of [³H]cysteamine uptake into Percoll-purified human fibroblast lysosomes. The assay was performed at pH 7.0, 37 °C, with kinetic characterization of saturable transport (Km = 0.88 mM for cysteamine). The ethylthioethylamine scaffold exhibited the lowest Ki = 0.64 mM among all tested analogs, representing a 13.5% improvement in binding affinity over the closest competitor, 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM), and a 7.7-fold advantage over the weakest recognized analog, bis(2-aminoethyl)sulfide (Ki = 4.9 mM) [1]. Notably, compounds lacking either a sulfur atom or an amino group (ethanolamine, taurine, β-mercaptoethanol, ethylenediamine, histamine, dopamine) were not recognized at all, confirming stringent structural requirements . The N-methyl substitution present in the target compound [2-(Ethylthio)ethyl]methylamine is expected to further modulate pharmacokinetic properties (logP enhancement by ~0.5 units for secondary vs. primary amine [2]) while retaining the core recognition elements, though direct Ki data for the N-methylated derivative have not been published.

Cysteamine transport Cystinosis Lysosomal targeting Competitive inhibition

Bidentate (S,N) Coordination Mode Confirmed by X-Ray Crystallography for Pd(II) and Pt(II) Complexes

The parent ligand 2-(ethylthio)ethylamine—sharing the identical S,N-donor architecture of [2-(Ethylthio)ethyl]methylamine—was crystallographically characterized in both [PdLCl₂] and [PdL₂](ClO₄)₂ complexes (where L = ethylthioethylamine). In both structures, the ligand binds in a bidentate fashion through the sulfur and nitrogen atoms, forming a five-membered chelate ring with the metal center [1]. This S,N-chelation mode is structurally distinct from the N,N-chelation of N-ethylethylenediamine. Critically, stability constant measurements demonstrate that the sulfur-containing ligand is systematically the weaker chelating agent for Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ compared with N-ethylethylenediamine—a property that can be exploited for labile metal coordination or controlled release applications [2]. The N-methyl group in [2-(Ethylthio)ethyl]methylamine introduces steric modulation at the nitrogen donor without eliminating the bidentate binding motif, offering tunable coordination geometry relative to the primary amine parent.

Coordination chemistry Palladium complexes Platinum complexes X-ray crystallography

N-Methyl Substitution Enhances Lipophilicity: Secondary Amine Advantage Over Primary Amine Analogs

Fragment-based logP calculation methods assign a contribution of –1.19 for a primary amine versus –0.67 for a secondary amine—a net increase of +0.52 logP units [1]. For the close structural analog N-methyl-2-(methylthio)ethanamine (CAS 21485-78-9), the experimentally derived XLogP3 value is 0.4 [2]. Applying the fragment difference, the ethylthio homolog [2-(Ethylthio)ethyl]methylamine is expected to exhibit logP approximately 0.6–0.9 units higher than the primary amine comparator 2-(ethylthio)ethylamine (predicted logP ∼0.1–0.4). This enhanced lipophilicity translates to improved membrane permeability and organic-phase partitioning in synthetic workflows—critical for applications requiring biphasic reaction conditions or biological membrane crossing.

Lipophilicity LogP Secondary amine Pharmacokinetics

Synthetic Versatility as a Pharmaceutical and Agrochemical Intermediate: Validated by Patent Literature

The [2-(Ethylthio)ethyl]methylamine scaffold participates in Mannich-type reactions to generate pharmacologically active intermediates. European patent literature explicitly describes the preparation of a Mannich base with histamine H₂-antagonist activity using 2-(ethylthio)-N-methylethanamine as a key building block via reaction with a Mannich reagent followed by deprotection [1]. Separately, U.S. Patent 6,639,109 (Nihon Nohyaku Co., Ltd.) establishes that thioalkylamine derivatives of the general class—including compounds bearing the ethylthio-N-methyl substitution pattern—are specifically claimed as intermediates for agrochemicals, medicines, and chemical products, with explicit utility as starting materials for agricultural and horticultural insecticides [2]. The broader patent family (e.g., U.S. Patent 5,087,757) further confirms that alkylthioethylamine salts exhibit antimicrobial and corrosion-inhibitory properties [3], validating the industrial relevance of this compound class.

Synthetic intermediate Mannich base Histamine H₂ antagonist Agrochemical synthesis

Commercial Oxalate Salt Form: Crystalline Handling Advantage Over Liquid Free-Base Analogs

[2-(Ethylthio)ethyl]methylamine is commercially supplied as the oxalate (2:1) salt (CAS 1242339-06-5), a white crystalline solid with good solubility in water and polar organic solvents [1]. This contrasts with the closest primary-amine analog 2-(ethylthio)ethylamine (CAS 36489-03-9), which is supplied as a clear colorless liquid with a reported stench warning and specific gravity of 0.976 . The crystalline oxalate salt offers tangible advantages for procurement and laboratory handling: accurate weighing without volatile loss, reduced odor during bench-top manipulation, long-term storage stability without amine oxidation or discoloration, and compatibility with automated solid-dispensing platforms. The free base can be liberated by standard basic workup when required.

Salt form Oxalate Crystalline solid Handling stability

High-Confidence Application Scenarios Where [2-(Ethylthio)ethyl]methylamine Provides Definable Advantage


Lysosomal Cysteamine Transporter Probe Development and Cystinosis-Relevant Pharmacology

The 2-(ethylthio)ethylamine scaffold, which forms the core of [2-(Ethylthio)ethyl]methylamine, demonstrates the highest competitive binding affinity (Ki = 0.64 mM) among all aminosulfide analogs tested against the human fibroblast lysosomal cysteamine transporter [1]. Researchers developing fluorescent or radiolabeled probes for lysosomal transporter studies should prioritize this scaffold over 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM, weaker binding) or bis(2-aminoethyl)sulfide (Ki = 4.9 mM, 7.7-fold weaker), as the higher affinity directly translates to improved signal-to-noise in competitive uptake assays at equivalent probe concentrations. The N-methyl group further provides a synthetic handle for conjugation without ablating transporter recognition (by analogy to tolerated N-substitution patterns in the transporter pharmacophore).

Palladium(II) and Platinum(II) Coordination Chemistry: Catalyst Design with Tunable Lability

The S,N-bidentate chelation mode of the 2-(ethylthio)ethylamine scaffold has been unambiguously confirmed by X-ray crystallography for both [PdLCl₂] and [PdL₂](ClO₄)₂ complexes [2]. Critically, systematic stability constant comparisons establish that the sulfur-containing ligand is a weaker chelator than N-ethylethylenediamine for Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ [3]. Researchers designing homogeneous catalysts requiring controlled metal lability—where excessively strong chelation would inhibit catalytic turnover—should select [2-(Ethylthio)ethyl]methylamine over the N,N-diamine analog. The N-methyl substituent additionally provides steric modulation at the nitrogen donor site, offering a further dimension of catalytic fine-tuning unavailable with the primary amine parent.

Medicinal Chemistry Building Block for Histamine H₂ Receptor Antagonist Scaffolds

[2-(Ethylthio)ethyl]methylamine has been explicitly employed in patented synthetic routes as a building block for Mannich base-derived histamine H₂-antagonists [4]. For medicinal chemistry teams pursuing H₂-receptor programs, this compound provides a direct entry into IP-precedented synthetic space that the primary amine analog 2-(ethylthio)ethylamine does not occupy in the same pathway. The secondary amine reactivity enables Mannich condensation chemistry that would require additional protection/deprotection steps with the primary amine, offering a convergent synthetic advantage.

High-Throughput Screening Library Preparation: Crystalline Salt for Automated Dispensing

The oxalate salt of [2-(Ethylthio)ethyl]methylamine (CAS 1242339-06-5) is supplied as a white crystalline solid with good water solubility, in contrast to the free-base liquid form of the primary amine analog 2-(ethylthio)ethylamine (stench warning, specific gravity 0.976, boiling point 159–160 °C) [5]. For HTS facilities employing automated solid-dispensing robotics (e.g., acoustic dispensers requiring DMSO stock solutions from accurately weighed solids), the crystalline oxalate salt eliminates the weighing inaccuracy, volatility loss, and odor contamination risks inherent to handling a malodorous liquid amine. The free base is readily regenerated in situ by bicarbonate wash when the neutral amine is required for downstream chemistry.

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